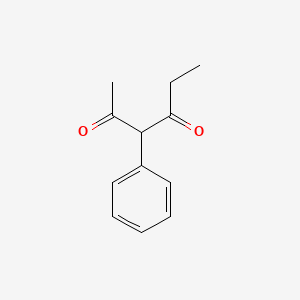

3-Phenylhexane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

109839-21-6 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-phenylhexane-2,4-dione |

InChI |

InChI=1S/C12H14O2/c1-3-11(14)12(9(2)13)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3 |

InChI Key |

FVNJJMOXIJNIOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylhexane 2,4 Dione and Analogous Diketones

Classical Condensation Reactions in β-Diketone Synthesis

Traditional methods for constructing the β-diketone framework heavily rely on condensation reactions that form new carbon-carbon bonds. These approaches, while established, often require specific reaction conditions and base or acid catalysis.

Aldol (B89426) Condensation Approaches to 3-Phenylhexane-2,4-dione Scaffolds

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-hydroxy ketones, which are precursors to β-diketones. orgosolver.comwikipedia.orgiitk.ac.in The reaction typically involves the reaction of an enol or enolate with a carbonyl compound. orgosolver.comiitk.ac.in In a crossed Aldol condensation, two different carbonyl compounds are used. wikipedia.orgiitk.ac.in For the synthesis of a 3-substituted β-diketone scaffold, this would involve the reaction of a ketone with an aldehyde. wikipedia.org

Generally, Aldol condensations can be catalyzed by either acid or base. wikipedia.org Base-catalyzed condensation involves the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then attacks an electrophilic carbonyl carbon. wikipedia.org The resulting aldol addition product can then be dehydrated to form an α,β-unsaturated ketone. wikipedia.org While not a direct route to β-diketones, the principles of enolate formation and carbonyl addition are central to their synthesis.

Claisen Condensation Strategies for Diketone Formation

The Claisen condensation is a classical and widely employed method for the synthesis of β-keto esters and, by extension, β-diketones. geeksforgeeks.orgwikipedia.orgorganic-chemistry.org This reaction involves the condensation of two ester molecules or an ester with another carbonyl compound, such as a ketone, in the presence of a strong base. geeksforgeeks.orgwikipedia.org The driving force for the reaction is often the formation of a highly resonance-stabilized enolate of the resulting β-dicarbonyl compound. wikipedia.orgorganic-chemistry.org

For the synthesis of a β-diketone like this compound, a crossed Claisen condensation would be employed. organic-chemistry.org This involves the reaction of a ketone enolate with an ester. organic-chemistry.org Specifically, the synthesis could involve the acylation of a ketone with an appropriate acylating agent like an ester, acid anhydride (B1165640), or acid chloride. wiley.comresearchgate.net For instance, the reaction of 1-phenyl-2-butanone with an acylating agent like acetic anhydride or ethyl acetate (B1210297) in the presence of a suitable base would yield this compound. chemsrc.com

Several variations of the Claisen condensation exist, including the Dieckmann condensation, which is an intramolecular version used to form cyclic β-keto esters. geeksforgeeks.orgwikipedia.org The choice of base is crucial and must be non-nucleophilic enough to avoid side reactions. wikipedia.org Common bases include sodium ethoxide, sodium amide, and sodium hydride, with stronger bases often leading to higher yields. organic-chemistry.orgacs.org

| Reactant 1 | Reactant 2 | Product | Base | Ref. |

| Ester | Ester | β-keto ester | Strong base | geeksforgeeks.orgwikipedia.org |

| Ketone | Ester | β-diketone | Strong base | organic-chemistry.org |

| Ketone | Acid Anhydride | β-diketone | Acid or Base | wiley.comresearchgate.net |

Base-Catalyzed Condensation Techniques for Carbonyl Coupling

Base-catalyzed condensation reactions are a cornerstone for the formation of β-diketones. wiley.com These reactions generally involve the acylation of a ketone at the α-carbon. wiley.com A strong base is typically required to generate a sufficient concentration of the ketone enolate, which then acts as the nucleophile. wikipedia.org

The choice of base can significantly impact the reaction's success. Sodium amide and sodium hydride are often more effective than sodium alkoxides in promoting the acylation of ketones with esters. organic-chemistry.orgacs.org The reaction involves the nucleophilic attack of the ketone enolate on the carbonyl carbon of the acylating agent (e.g., an ester). This is followed by the elimination of a leaving group (e.g., an alkoxide from the ester). wikipedia.org A key aspect of these reactions is that a stoichiometric amount of base is often required because the resulting β-diketone is more acidic than the starting ketone and is deprotonated by the base, driving the reaction to completion. wikipedia.org

Recent developments have also explored the use of water as a solvent for base-catalyzed cyclodehydration of certain β-diketone precursors, presenting a more environmentally friendly approach. mdpi.com

Advanced Catalytic Syntheses of β-Diketone Systems

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. For β-diketone synthesis, this includes the use of transition metals to facilitate key bond-forming steps.

Transition Metal-Catalyzed Coupling Reactions for Diketone Formation

Transition metal catalysis offers powerful alternatives to classical condensation reactions, often proceeding under milder conditions with higher selectivity. nih.gov

Palladium catalysis has emerged as a versatile tool in organic synthesis, including the formation of diketones. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be used to functionalize furan (B31954) cores, which can be derived from diketone precursors. mdpi.com

More directly, palladium catalysts can be used in the α-arylation of β-diketones. Although this modifies an existing diketone rather than forming the core structure, it is a key method for creating more complex, substituted diketones. acs.org Palladium catalysts can also facilitate the intramolecular diarylation of 1,3-diketones to construct spiro quaternary carbon centers. acs.org Research has also demonstrated the palladium-catalyzed synthesis of 1,2-diketones from aryl halides and organoaluminum reagents. organic-chemistry.org Furthermore, palladium-catalyzed oxidative alkoxylation of α-alkenyl β-diketones can lead to the formation of functionalized furans, showcasing the utility of β-diketones as synthons. acs.org

| Catalyst System | Reactants | Product Type | Ref. |

| Pd(OAc)₂, DTBPF, K₃PO₄ | 1,3-diketone with aryl bromides | Spiro-ditetralins | acs.org |

| PdCl₂(CH₃CN)₂, CuCl₂ | α-alkenyl β-diketone | 2,3,5-trisubstituted furan | mdpi.com |

| PdCl₂, DPPP, KOtBu | Aryl halide, organoaluminum reagent | 1,2-diketone | organic-chemistry.org |

Ruthenium-Catalyzed Oxidative Coupling of α-Keto Sulfoxonium Ylides and Cyclopropanols

The synthesis of δ-diketones can be effectively achieved through a ruthenium-catalyzed oxidative coupling reaction. This modern approach offers a significant improvement over older methods that relied on expensive and often harsh rhodium-based catalysts. orgsyn.orgcdnsciencepub.com A cost-effective and efficient method has been developed using a ruthenium catalyst for the coupling of α-keto sulfoxonium ylides with cyclopropanols at room temperature. orgsyn.orgcdnsciencepub.com

This protocol is noted for its mild reaction conditions and demonstrates a wide substrate scope, accommodating various functional groups and resulting in high product yields, often up to 99%. orgsyn.orgrsc.org The reaction mechanism is believed to proceed through the ring-opening of the cyclopropanol, followed by the formation of a carbenoid from the sulfoxonium ylide. A subsequent migratory insertion leads to the formation of the new carbon-carbon bond, yielding the δ-diketone. orgsyn.orgcdnsciencepub.com Mechanistic studies suggest that this process does not follow a radical pathway. orgsyn.org This ruthenium-catalyzed method represents a significant advancement, providing an economical and versatile tool for organic chemists in the synthesis of complex ketone structures. orgsyn.orgrsc.org

Table 1: Comparison of Catalysts for δ-Diketone Synthesis

| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Ruthenium (Ru) | Room temperature, mild conditions | Low cost, high yield, broad substrate scope orgsyn.orgrsc.org | Newer method, ongoing research |

| Rhodium (Rh) | Often requires elevated temperatures, harsh conditions | Established methodology | High cost, less favorable reaction conditions orgsyn.orgcdnsciencepub.com |

Photochemical Routes to Diketones and Related Carbonyl Compounds

Photochemistry offers powerful and unique strategies for the synthesis of diketones and other carbonyl compounds, often enabling the construction of complex molecular architectures that are inaccessible through traditional thermal methods. tandfonline.com Light-promoted transformations involve electronically excited states, altering the reactivity of a compound and allowing for the formation of strained and unique products. tandfonline.com

A classic and important photochemical method is the De Mayo reaction, which facilitates the synthesis of 1,5-diketones. tandfonline.com This reaction involves the photo-induced [2+2] cycloaddition of an alkene to the enol form of a 1,3-dicarbonyl compound, such as acetylacetone (B45752). The resulting cyclobutanol (B46151) adduct is unstable and undergoes a thermal retro-aldol reaction to open the ring, yielding the 1,5-diketone. tandfonline.comchemsrc.com This product can then be cyclized under acidic or basic conditions to form cyclohexenones. tandfonline.com

The irradiation of acetylacetone in the presence of various alkenes, including oct-1-ene and cyclohexene, has been shown to produce substituted heptandiones (a class of 1,5-diketones). chemsrc.com Beyond the De Mayo reaction, other photochemical cycloadditions, like the Paterno-Büchi reaction ([2+2] cycloaddition of a carbonyl group to an alkene), provide access to oxetanes, which can be transformed into other functionalized carbonyl compounds like β-hydroxy ketones. prepchem.com The diversity of photochemical pathways, including rearrangements and various cycloadditions, highlights its utility in generating complex molecular frameworks from relatively simple starting materials. tandfonline.comlookchem.com

Precursor-Based Synthesis and Derivatization Approaches

Synthesis of this compound from Specific Organic Precursors

The synthesis of this compound can be achieved through the C-acylation of a suitable ketone precursor. A documented method involves the reaction of 1-phenyl-2-butanone with acetic anhydride. chemsrc.com This reaction falls under the general class of ketone acylations to form β-diketones. researchgate.net

A general and convenient synthetic route to 3-substituted-2,4-pentanediones, which are analogs of the target compound, involves the acetylation of a ketone's corresponding enol acetate. orgsyn.org This is typically catalyzed by boron trifluoride. The ketone is first converted to its more stable enol acetate using acetic anhydride. Subsequent treatment with boron trifluoride facilitates the acetylation, which proceeds through the enol acetate of the β-diketone, ultimately yielding the borofluoride complex of the final product. Hydrolysis of this complex releases the desired β-diketone. orgsyn.org This method has been successfully applied to a range of ketones, including phenylacetone, to produce 3-phenyl-2,4-pentanedione (B1582117). orgsyn.org The synthesis of this compound would similarly start from 1-phenyl-2-butanone, which is first acylated to introduce the second carbonyl group.

Table 2: General Precursor-Based Acylation for β-Diketone Synthesis

| Precursor Ketone | Acylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-butanone | Acetic Anhydride | Not specified | This compound | chemsrc.com |

| Phenylacetone | Acetic Anhydride | Boron Trifluoride | 3-Phenyl-2,4-pentanedione | orgsyn.org |

| Cyclohexanone | Acetic Anhydride | Boron Trifluoride | 2-Acetylcyclohexanone | orgsyn.org |

| 2-Heptanone | Acetic Anhydride / p-toluenesulfonic acid, then BF₃ | Boron Trifluoride | 3-n-Butyl-2,4-pentanedione | orgsyn.org |

Stereoselective Synthesis Approaches for Chiral Diketones

The creation of chiral diketones with high stereoselectivity is a significant challenge in organic synthesis. A notable strategy involves a "chiral relay race," where a point chirality in a precursor molecule is effectively transferred to create an axially chiral product. ijprs.comresearcher.life This has been demonstrated in the synthesis of axially chiral biaryl diketones through the oxidative ring-opening of optically active dihydrophenanthrene-9,10-diols. ijprs.comnih.gov

Two distinct sets of reaction conditions have been developed to achieve this stereospecific C-C bond cleavage:

Basic Conditions : Utilizing potassium tert-butoxide (tBuOK) in the presence of an air atmosphere. ijprs.comnih.gov

Acidic Conditions : Employing sodium hypochlorite (B82951) (NaClO) with a phase-transfer catalyst, tetra-n-butylammonium hydrogen sulfate (B86663) (n-Bu₄NHSO₄). ijprs.comnih.gov

In this process, the stereogenic carbon center of the starting diol dictates the final configuration of the biaryl structure, resulting in a highly stereospecific point-to-axial chirality transfer. ijprs.comresearcher.life The resulting axially chiral diketones are obtained with high enantiopurity retention. researchgate.net For instance, a gram-scale reaction using the tBuOK/air system successfully yielded the desired chiral diketone with both high yield and complete chirality relay. ijprs.com These chiral diketone products can be further derivatized, for example, through Wittig olefination, to create other complex chiral molecules. ijprs.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| α-Keto Sulfoxonium Ylides |

| Cyclopropanols |

| δ-Diketones |

| Acetylacetone |

| 1,5-Diketones |

| Cyclohexenones |

| Oct-1-ene |

| Cyclohexene |

| Heptandiones |

| Oxetanes |

| β-Hydroxy ketones |

| 1-Phenyl-2-butanone |

| Acetic anhydride |

| β-Diketones |

| Boron trifluoride |

| Phenylacetone |

| 3-Phenyl-2,4-pentanedione |

| Dihydrophenanthrene-9,10-diols |

| Axially chiral biaryl diketones |

| Potassium tert-butoxide (tBuOK) |

| Sodium hypochlorite (NaClO) |

| Tetra-n-butylammonium hydrogen sulfate (n-Bu₄NHSO₄) |

Fundamental Reaction Pathways of β-Diketones

The reactivity of this compound is largely dictated by the presence of the β-diketone moiety. This functional group arrangement leads to enhanced acidity of the α-hydrogen at the C3 position and provides multiple electrophilic and nucleophilic centers, enabling a variety of chemical transformations.

Oxidative Transformations of this compound

The β-dicarbonyl structure of compounds like this compound is susceptible to oxidative cleavage under specific conditions. A notable example is the reaction of a similar compound, 6-Phenyl-hexane-2,4-dione, with ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This reaction does not lead to the expected intramolecular cyclization but instead results in the oxidative cleavage of the dione (B5365651), yielding 3-phenylpropionic acid as the sole product. nih.gov This type of transformation highlights a key oxidative pathway for β-diketones.

Another relevant oxidative process is the conversion of β-hydroxyketones into β-diketones. This can be achieved with high yields using reagents like o-iodoxybenzoic acid (IBX). oregonstate.edu While this is the reverse of a reductive pathway, it underscores the accessibility of the dione functionality through oxidation of a reduced precursor. Furthermore, oxidative C-O coupling reactions have been reported for related dicarbonyl compounds, suggesting that under specific catalytic conditions, this compound could undergo similar transformations involving the formation of new carbon-oxygen bonds. researchgate.net

Table 1: Examples of Oxidative Transformations of β-Diketones

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 6-Phenyl-hexane-2,4-dione | Ceric Ammonium Nitrate (CAN) | 3-Phenylpropionic acid | nih.gov |

| β-Hydroxyketones | o-Iodoxybenzoic Acid (IBX) | β-Diketones | oregonstate.edu |

Reductive Pathways of the Diketone Moiety

The carbonyl groups of this compound can be reduced to form the corresponding diol, 3-phenylhexane-2,4-diol. This transformation is a common pathway for diketones. lookchem.com The reduction of both ketone functionalities converts the electrophilic carbonyl carbons into hydroxyl groups, significantly altering the molecule's chemical properties.

More sophisticated reductive pathways can also be employed. For instance, iridium-catalyzed reductive amination of diketones can lead to the formation of N-aryl-substituted pyrrolidines. This process involves the initial condensation of the diketone with an amine, followed by a transfer hydrogenation reaction that reduces the resulting imine intermediates. Ruthenium-catalyzed reactions of similar diketones can also produce β-hydroxy or β-amino ketones, proceeding through metal enolate intermediates formed via an internal redox process from allylic alcohols. diva-portal.org

Nucleophilic Substitution Reactions Involving Ketone Centers

The carbonyl carbons in the diketone moiety of this compound are electrophilic and can be attacked by nucleophiles. However, reactions at these centers are often preceded or superseded by reactions involving the more acidic α-hydrogen. Direct nucleophilic attack on a carbonyl carbon can occur, for example, with water, leading to the formation of a hydrate, or with alcohols, forming a hemiketal.

Enolate Chemistry of this compound

The chemistry of enolates is central to the reactivity of this compound, providing a powerful tool for forming new carbon-carbon bonds.

Formation and Stability of Enolate Intermediates

The hydrogen atom at the C3 position of this compound, situated between two carbonyl groups, is significantly more acidic (pKa ≈ 9-11 in water) than the α-hydrogens of a simple ketone (pKa ≈ 19-20). libretexts.org This increased acidity allows for easy deprotonation by a moderately strong base, such as an alkoxide, to form a highly stable enolate anion.

The stability of this enolate is derived from the delocalization of the negative charge across the oxygen atoms of both carbonyl groups and the central carbon atom. This resonance stabilization makes the formation of the enolate thermodynamically favorable.

Figure 1: Resonance Structures of the Enolate of this compound (A visual representation of the delocalized negative charge across the O-C-C-C-O system would be depicted here.)

Role of Enolates in Carbon-Carbon Bond Formation and Subsequent Reactions

The enolate of this compound is a potent carbon-centered nucleophile that readily participates in SN2 reactions with various electrophiles, most notably alkyl halides. libretexts.orgmnstate.edu This reaction, known as enolate alkylation, forms a new carbon-carbon bond at the C3 position. libretexts.org

The general mechanism involves two main steps:

Enolate Formation: Deprotonation of this compound at the C3 position using a suitable base (e.g., sodium ethoxide, potassium carbonate).

Nucleophilic Attack: The resulting enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the C-alkylated product. libretexts.org

This methodology is analogous to the well-established malonic ester and acetoacetic ester syntheses and provides a reliable route to substituted β-diketones. libretexts.org For example, the methylation of pentane-2,4-dione using methyl iodide and potassium carbonate in acetone (B3395972) serves as a classic procedure that can be adapted for this compound. orgsyn.org It is important to control the reaction conditions, as dialkylation can sometimes occur as a side reaction. orgsyn.org

Table 2: Representative Enolate Alkylation Reaction

| Substrate | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| Pentane-2,4-dione | K₂CO₃ | CH₃I | 3-Methylpentane-2,4-dione | orgsyn.org |

| Diethyl malonate | NaOEt | Alkyl Halide (R-X) | Monoalkylmalonic ester | libretexts.org |

Beyond alkyl halides, the enolate can react with other electrophiles. For instance, reaction with halogens (e.g., Br₂) under basic conditions leads to halogenation at the α-carbon. mnstate.edu These subsequent reactions further demonstrate the synthetic utility of the enolate intermediate derived from this compound.

Cyclization and Heterocycle Formation via this compound Reactivity

The dual electrophilic nature of the carbonyl carbons in this compound, combined with the nucleophilicity of its enol or enolate form, allows it to be a key building block for a diverse range of heterocyclic compounds. These reactions often proceed through condensation mechanisms with binucleophilic reagents.

While the most direct synthesis of pyrroles, the Paal-Knorr synthesis, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), β-diketones like this compound can also serve as precursors to pyrrole (B145914) rings through multi-step or multicomponent strategies. ua.esmdpi.com One such strategy involves an initial reaction that transforms the 1,3-diketone into a 1,4-dicarbonyl intermediate, which then undergoes the classical Paal-Knorr cyclocondensation.

For instance, a multicomponent reaction can be designed where the β-diketone first reacts with another component to generate the necessary 1,4-dicarbonyl scaffold in situ. An example is the reaction between a β-diketone, an arylglyoxal, and an amine source like ammonium acetate. ijcce.ac.ir In this sequence, the enolate of the diketone would attack the glyoxal, and subsequent transformations would lead to a 1,4-dicarbonyl intermediate that cyclizes with ammonia to form the pyrrole ring. Another approach is the Hantzsch pyrrole synthesis, which traditionally uses a β-ketoester, an α-haloketone, and an amine. researchgate.net A variation could employ a 1,3-diketone in place of the β-ketoester, leading to a different substitution pattern on the final pyrrole ring. These methods highlight the versatility of β-diketones as starting materials for pyrroles, even if the pathway is not as direct as from 1,4-diketones. ijcce.ac.irresearchgate.net

Table 1: Synthetic Pathways from β-Diketones to Pyrroles

| Synthesis Name | Key Reactants | Brief Description |

| In-situ Paal-Knorr | β-Diketone, α-Keto-reagent, Amine | The β-diketone is converted to a 1,4-dicarbonyl intermediate in the reaction mixture, which then undergoes classical Paal-Knorr cyclization with an amine. ua.esijcce.ac.ir |

| Hantzsch Pyrrole Synthesis | β-Diketone (as β-ketoester analog), α-Haloketone, Amine | Condensation of the three components leads to a substituted pyrrole. The use of a β-diketone influences the final substitution pattern. researchgate.net |

Pyrrolidines, the saturated analogs of pyrroles, are significant structural motifs in many bioactive molecules. rsc.org A powerful method for their synthesis from diketones is through successive reductive amination. This transformation can be achieved using 1,4-diketones and anilines in a one-pot procedure catalyzed by transition metals, such as iridium. rsc.orgcambridgescholars.com This methodology provides direct access to N-aryl-substituted pyrrolidines with high efficiency and stereoselectivity. rsc.orgfluorine1.ru

In a typical reaction, a diketone (such as 2,5-hexanedione (B30556) or its analog 1-phenylhexane-1,4-dione) is treated with an aniline (B41778) in the presence of an iridium catalyst and a hydrogen source, like formic acid. rsc.orgresearchgate.netCurrent time information in Bangalore, IN. The reaction proceeds through a sequence of imine formation and subsequent reduction. For a 1,4-diketone, this sequence occurs twice, leading to the cyclized pyrrolidine (B122466) product. While this has been demonstrated with 1,4-diketones, the principle can be extended to other diketone isomers, although the product may differ. For this compound, a β-diketone, a similar reductive amination might lead to β- or γ-amino alcohols rather than a direct cyclization to a five-membered ring under these specific conditions. researchgate.net However, the iridium-catalyzed reductive amination of 1,4-diketones showcases a robust method for creating the pyrrolidine core. rsc.orgfluorine1.ru

Table 2: Iridium-Catalyzed Reductive Amination of Diketones with Anilines

| Diketone Substrate (Analog) | Amine Substrate | Catalyst System | Product Type | Yield | Ref. |

| 2,5-Hexanedione | Aniline | [CpIrCl2]2 / Formic Acid | N-Phenyl-2,5-dimethylpyrrolidine | 92% | rsc.org |

| 1-Phenyl-2,5-hexanedione | Aniline | [CpIrCl2]2 / Formic Acid | N,2-Diphenyl-5-methylpyrrolidine | 85% | rsc.org |

| 1-Phenylhexane-1,4-dione | p-Methoxyaniline | [Cp*IrCl2]2 / Formic Acid | N-(4-methoxyphenyl)-2-phenyl-5-ethylpyrrolidine | 65% | rsc.org |

The reactivity of β-diketones is well-exploited in the synthesis of fused heterocyclic systems like quinolines and quinazoline-related structures.

Quinoline (B57606) Synthesis: The Combes synthesis is a classic method for preparing substituted quinolines by reacting an aniline with a β-diketone under acidic conditions. researchgate.netnih.gov For this compound, reaction with aniline in the presence of a strong acid catalyst such as concentrated sulfuric acid would be expected to yield a 2,4-disubstituted quinoline. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to furnish the aromatic quinoline core. researchgate.netnih.govcore.ac.uk The substitution pattern of the final quinoline is determined by the structure of the aniline and the β-diketone.

Imidazoquinazoline Scaffolds: The synthesis of fused pyrimidine (B1678525) systems, which are core to imidazoquinazoline structures, can also be achieved using β-diketones. A particularly relevant reaction is the multicomponent condensation of a β-diketone, an aldehyde, and a suitable amino-heterocycle like 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole. ijcce.ac.irrsc.org These reactions, often catalyzed by Lewis acids or conducted in green media like deep eutectic solvents, lead to the formation of benzo ijcce.ac.irresearchgate.netimidazo[1,2-a]pyrimidines or triazolo[2,1-b]quinazolinones. rsc.orgorganic-chemistry.org The reaction of this compound with 2-aminobenzimidazole, for example, can proceed through a cyclocondensation to form a benzo ijcce.ac.irresearchgate.netimidazo[1,2-a]pyrimidine derivative, a close structural relative of the imidazoquinazoline skeleton. nih.govcore.ac.uk

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms provides insight into the reactivity, regioselectivity, and the factors controlling the outcome of the transformations involving this compound.

The formation of heterocycles from β-diketones generally involves a sequence of condensation, cyclization, and elimination steps.

Quinoline Formation (Combes Synthesis): The mechanism begins with the protonation of one of the carbonyl groups of this compound by the acid catalyst. nih.gov The aniline then acts as a nucleophile, attacking the activated carbonyl carbon. An intramolecular proton transfer followed by the elimination of a water molecule yields a Schiff base (enaminone) intermediate. researchgate.net The crucial step is the subsequent acid-catalyzed intramolecular electrophilic attack of the enamine's activated carbon onto the aniline's aromatic ring. This cyclization is typically the rate-determining step. A final proton transfer and dehydration of the resulting alcohol yields the stable, aromatic quinoline ring. nih.gov

Pyrrolidine Formation (Reductive Amination): In the iridium-catalyzed process with 1,4-diketones, the proposed mechanism involves two competing pathways. cambridgescholars.com One path is the Paal-Knorr condensation to the pyrrole. The other, desired path involves the initial formation of an enamine or imine from the diketone and aniline. The iridium catalyst, activated by the formic acid hydrogen source, then facilitates the reduction of the C=N bond. This process of imine/enamine formation and reduction repeats at the second carbonyl group, leading to an intermediate that cyclizes and is further reduced to the final pyrrolidine product. rsc.orgcambridgescholars.com

Imidazo[1,2-a]pyrimidine Formation: The reaction of a β-diketone with 2-aminobenzimidazole is proposed to proceed via a [3+3] cyclocondensation. nih.gov The reaction can be initiated by the nucleophilic attack of the exocyclic amino group of 2-aminobenzimidazole on one of the carbonyls of the diketone, or by the formation of a β-enamino diketone which then reacts. nih.govcore.ac.uk This is followed by an intramolecular cyclization where the endocyclic nitrogen attacks the second carbonyl group. Subsequent dehydration leads to the formation of the fused pyrimidine ring, resulting in the benzo ijcce.ac.irresearchgate.netimidazo[1,2-a]pyrimidine scaffold. nih.gov

Catalysts play a pivotal role in directing the reaction pathways, enhancing reaction rates, and improving the selectivity of transformations involving this compound.

Acid Catalysis: In the Combes quinoline synthesis, strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) are essential. researchgate.netnih.gov The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aniline. nih.gov Furthermore, the acid catalyzes the key intramolecular electrophilic aromatic substitution (the annulation step) and the final dehydration step. researchgate.netcore.ac.uk The choice and concentration of the acid can significantly influence the reaction rate and yield.

Transition-Metal Catalysis: The iridium-catalyzed reductive amination of diketones to pyrrolidines highlights the power of transition-metal catalysis. rsc.orgresearchgate.net The [Cp*IrCl₂]₂ complex is a highly effective pre-catalyst that, in the presence of a hydrogen donor like formic acid, forms an active iridium-hydride species. cambridgescholars.comCurrent time information in Bangalore, IN. This species is central to the transfer hydrogenation cycle, enabling the selective reduction of imine intermediates over the competing Paal-Knorr condensation pathway, thus leading to the saturated pyrrolidine ring. rsc.orgcambridgescholars.com The catalyst's ligand environment and the reaction conditions (e.g., solvent, temperature) are crucial for achieving high yields and selectivities. rsc.orgresearchgate.net

Other Catalytic Systems: For the synthesis of fused heterocycles like benzo ijcce.ac.irresearchgate.netimidazo[1,2-a]pyrimidines, a variety of catalysts have been explored to improve upon traditional methods that often require harsh conditions. nih.gov These include Lewis acids, which can activate the carbonyl group of the diketone towards nucleophilic attack. mdpi.com More recently, green and sustainable catalysts such as deep eutectic solvents have been shown to effectively promote these multicomponent reactions, offering advantages like mild reaction conditions, short reaction times, and high yields. rsc.org

Reactivity and Reaction Mechanisms of 3 Phenylhexane 2,4 Dione

Radical Reactions of Carbonyl Compounds Relevant to Diketone Chemistry

The radical chemistry of β-dicarbonyl compounds, including 3-Phenylhexane-2,4-dione, is a complex field influenced by the interplay of the two carbonyl groups, the nature of the substituents, and the prevalent keto-enol tautomerism. While specific studies on the radical reactions of this compound are not extensively documented in publicly available literature, a wealth of information on related β-diketones provides a strong basis for understanding its potential reactivity. The presence of a phenyl group and alkyl substituents on the diketone backbone suggests that it can participate in a variety of radical processes, including photochemical reactions and metal-catalyzed transformations.

The photochemistry of phenyl-substituted 1,3-diketones has been a subject of significant investigation. oup.comoup.com Irradiation of these compounds can initiate Norrish Type I and Type II reactions, which are common photochemical processes for carbonyl compounds.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond from an excited state, leading to the formation of two radical fragments. For a β-diketone, this can occur at either of the C-C bonds adjacent to the carbonyl groups. The resulting acyl and alkyl radicals can then undergo various secondary reactions such as decarbonylation, recombination, or abstraction of hydrogen atoms. For instance, the irradiation of 2,2-dimethyl-1-phenyl-1,3-butanedione results in Type I cleavage products. oup.com

Norrish Type II Reaction: This process involves intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, forming a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151) derivative or undergo cleavage to yield an enol and an alkene. In the context of 1,3-diketones, the abstraction of an α-hydrogen from one carbonyl group by the other is a possibility. oup.com Studies on 2,2-dimethyl-1-phenyl-1,3-diketones with 3-ethyl or 3-isopropyl substituents have shown the formation of cyclization products alongside Type I cleavage products. oup.comoup.com The ratio of Type II cyclization to Type I cleavage is influenced by the nature of the substituent at the 3-position. oup.com

The photochemical behavior of phenyl-substituted 1,3-diketones is summarized in the table below.

| Diketone Substrate | Irradiation Products | Reaction Type(s) | Reference(s) |

| 2,2-dimethyl-1-phenyl-1,3-butanedione | Cleavage products | Type I | oup.com |

| 2,2-dimethyl-1-phenyl-1,3-pentanedione (with 3-ethyl substituent) | 3-hydroxy-2,2,4-trimethyl-3-phenylcyclobutanone, Type I cleavage products | Type I & Type II | oup.comoup.com |

| 2,2-dimethyl-1-phenyl-1,3-pentanedione (with 3-isopropyl substituent) | 3-hydroxy-2,2,4,4-tetramethyl-3-phenylcyclobutanone, Type I cleavage products | Type I & Type II | oup.comoup.com |

| 2,4-dimethyl-1-phenyl-1,3-pentanedione | 3-hydroxy-2,2,4-trimethyl-3-phenylcyclobutanone, Propiophenone | Type I & Type II | oup.comoup.com |

Transition metals can catalyze radical reactions of β-diketones, often leading to carbon-carbon bond cleavage and the formation of new functionalized products. An iron-catalyzed cascade radical process has been reported for the 1,4-refunctionalization of β-diketones to γ-keto nitriles. rsc.org This reaction proceeds via C-C single bond cleavage, with the regioselectivity of the cleavage being influenced by steric and electronic factors. rsc.org

β-Diketones can undergo oxidative cleavage under certain conditions. A photoredox-mediated aerobic oxidative cleavage of 1,3-diketones has been developed to synthesize 1,2-diketones and (Z)-1,4-enediones. acs.org This reaction is proposed to proceed through a tetraketone intermediate that, upon excitation by a photocatalyst, forms a biradical-like state leading to cleavage. acs.org

The keto-enol tautomerism is a fundamental aspect of β-diketone chemistry and plays a significant role in their radical reactions. organicchemistrytutor.comlibretexts.orglibretexts.orgresearchgate.net The enol form is often more stable than the keto form in the gas phase and aprotic solvents due to intramolecular hydrogen bonding and conjugation. researchgate.net The enol form is believed to be the active species in certain radical polymerization initiation systems. acs.org For example, in horseradish peroxidase (HRP)-mediated polymerization, the enolic form of acetylacetone (B45752) is thought to directly participate in the catalytic cycle to generate radical species. acs.org Furthermore, keto-enol tautomerism can stabilize radical intermediates, influencing the course and outcome of the reaction. chinesechemsoc.org

Electrochemical methods can also be employed to generate radicals from β-diketones. An electrochemical approach for the synthesis of 1,4-diketones involves the radical reaction of enol acetates and 1,3-diketones. acs.org In this process, the diketone is oxidized to a radical cation intermediate, which then loses a proton to form a radical species that couples with another radical generated from the enol acetate (B1210297). acs.org

The diverse radical reactivity of β-diketones highlights the potential for this compound to participate in a range of transformations, leading to a variety of products depending on the reaction conditions.

Coordination Chemistry of 3 Phenylhexane 2,4 Dione

Chelation Properties of β-Diketone Ligands

β-Diketones, also known as 1,3-diketones, are versatile and widely utilized chelating ligands in coordination chemistry. researchgate.net Their coordination capability stems from their unique structural and electronic properties, particularly their existence in a tautomeric equilibrium between the keto and enol forms.

In solution, β-diketones exist as a mixture of these two tautomers. The enol form is particularly important for coordination, as the acidic proton of the hydroxyl group can be easily removed by a base to yield a resonance-stabilized enolate anion. researchgate.netmdpi.com This enolate acts as a mono-anionic, bidentate ligand, coordinating to a metal ion through its two oxygen atoms. researchgate.net This coordination results in the formation of a highly stable six-membered chelate ring, a key feature of β-diketonate complexes. researchgate.net The stability of this ring is a major driving force for the complexation of metal ions.

The general process can be summarized as follows:

Tautomerization: The β-diketone undergoes tautomerization from the keto form to the enol form.

Deprotonation: The enolic proton is lost, forming the enolate anion.

Chelation: The two oxygen atoms of the enolate anion bind to a central metal ion, forming a stable six-membered ring.

These ligands can form neutral, stable complexes with numerous metals, such as Cr(III), Fe(III), and Co(III), often resulting in octahedral [M(β-diketonate)₃] complexes. researchgate.net The organic substituents on the β-diketone backbone can be modified to tune the physical and chemical properties of the resulting metal complexes, such as their solubility, volatility, and electronic characteristics. alfachemic.com

Metal Complexation Studies with 3-Phenylhexane-2,4-dione and its Enolate Forms

Specific experimental studies on the metal complexation of this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from research on its close structural analog, 3-phenyl-2,4-pentanedione (B1582117), which features a methyl group instead of an ethyl group at one end of the diketone chain.

Studies on 3-phenyl-2,4-pentanedione reveal its ability to form stable complexes with various transition metals. Like other β-diketones, it coordinates to metals in its deprotonated enolate form. The enolate form of phenyl-substituted β-diketones is stabilized by π-delocalization, which facilitates complex formation. mdpi.com The enolate moiety can chelate metal ions, and its nucleophilic character allows it to form stable adducts. nih.gov

For example, research on 3-phenyl-2,4-pentanedione has demonstrated the synthesis and characterization of its complexes with palladium(II) and nickel(II). researchgate.net In these complexes, the ligand acts as a bidentate chelating agent, binding through the two oxygen atoms of the enolate form. Computational studies on 3-phenyl-2,4-pentanedione have further explored its keto-enol tautomerism, indicating that while the keto form is generally more stable, the enol form is crucial for the deprotonation and subsequent metal chelation. orientjchem.org

The table below summarizes representative data for metal complexes of the analogous compound, 3-phenyl-2,4-pentanedione, which illustrates the expected coordination behavior for this compound.

| Metal Ion | Complex Formula (Analog) | Coordination Geometry | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) | Pd(C₁₁H₁₁O₂)₂ | Square Planar | Synthesis and crystal structure determined, demonstrating bidentate chelation. | researchgate.net |

| Nickel(II) | Ni(C₁₁H₁₁O₂)₂ | Monomeric and Trimeric forms | Both monomeric square planar and trimeric structures have been observed in the crystal state. | researchgate.net |

Influence of Phenyl Substitution on Coordination Behavior and Ligand Field Effects

The substitution of a phenyl group at the central carbon atom (the α-carbon) of the hexane-2,4-dione backbone has a profound impact on the ligand's coordination properties, primarily through steric and electronic effects. rsc.orgnih.gov

Steric Effects: The phenyl group is significantly bulkier than a simple hydrogen or alkyl group. This steric hindrance can influence the coordination sphere of the metal center. nih.gov It can affect the number of ligands that can fit around a metal ion and may distort the geometry of the resulting complex from an ideal octahedral or square planar arrangement. This steric demand can also influence the reactivity of the metal complex. rsc.org

Electronic Effects: The phenyl group exerts a significant electronic influence. It can withdraw electron density from the β-diketonate backbone through both inductive and resonance effects. This has several important consequences:

Acidity: The electron-withdrawing nature of the phenyl group increases the acidity of the enolic proton, making the ligand easier to deprotonate.

Complex Stability: The replacement of alkyl groups with phenyl substituents can substantially affect the composition and stability of the metal complexes formed. researchgate.net The delocalization of the π-electrons from the phenyl ring into the chelate ring can enhance the stability of the complex. mdpi.com

Ligand Field Effects: The electronic properties of the ligand directly influence the energy of the metal's d-orbitals, an effect described by ligand field theory. The electron-withdrawing phenyl group modifies the electron density on the coordinating oxygen atoms. This alteration in the donor strength of the oxygen atoms changes the ligand field splitting energy (Δ). A change in ligand field strength can impact the electronic spectra, magnetic properties, and spin state of the metal ion in the complex. rsc.orgelsevierpure.com While specific spectroscopic data for this compound complexes is scarce, it is expected that the phenyl substitution modulates the ligand field, influencing the d-d electronic transitions of the metal center.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 3 Phenylhexane 2,4 Dione

Spectroscopic Analysis in Structural Determination

Spectroscopic techniques are fundamental tools for the structural elucidation of chemical compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about the connectivity of atoms, the molecular weight and formula, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the chemical environment of individual atoms and how they are connected. For a complete structural assignment of 3-Phenylhexane-2,4-dione, both ¹H and ¹³C NMR data would be essential.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the phenyl group, the ethyl group, the methyl group, and the methine proton at the 3-position. The chemical shifts (δ) of these signals, their integration values (number of protons), and their splitting patterns (multiplicity) would provide crucial information about the connectivity of the molecule. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments, distinguishing between the carbonyl carbons, the carbons of the phenyl ring, and the aliphatic carbons of the hexane (B92381) chain.

Hypothetical ¹H NMR Data for this compound

| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl-H | ~ 7.2 - 7.5 | Multiplet |

| Methine-H (C3) | Variable (enol/keto) | Singlet/Multiplet |

| Ethyl-CH₂ | ~ 2.5 | Quartet |

| Acetyl-CH₃ | ~ 2.1 | Singlet |

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~ 190 - 210 |

| Phenyl (aromatic) | ~ 125 - 140 |

| Methine (C3) | ~ 50 - 60 |

| Ethyl-CH₂ | ~ 30 |

| Acetyl-CH₃ | ~ 25 |

Note: The data in these tables is hypothetical and based on typical chemical shifts for similar functional groups. Actual experimental data for this compound is not available in the searched sources.

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the three-dimensional structure and stereochemistry of molecules. These experiments measure through-space interactions between protons, providing information about their spatial proximity. However, for a small molecule like this compound, these techniques would be more applicable to determining conformational preferences rather than the absolute configuration of the chiral center, which would typically require chiral derivatizing agents or other specialized NMR methods. No such studies have been reported for this compound.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄O₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing information about its structural components. The energetic molecular ion of this compound would be expected to fragment in predictable ways, such as cleavage adjacent to the carbonyl groups.

Expected Fragmentation Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

Hypothetical Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure |

|---|---|

| 190 | [C₁₂H₁₄O₂]⁺ (Molecular Ion) |

| 161 | [M - C₂H₅]⁺ |

| 147 | [M - CH₃CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

Note: This data is based on the known molecular formula and common fragmentation patterns of ketones. Specific experimental HRMS data for this compound is not available in the searched literature.

X-ray Crystallography in Diketone Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center if a single enantiomer could be crystallized. This technique would also reveal the solid-state conformation of the molecule and details of its intermolecular interactions. A search of crystallographic databases did not yield any crystal structure data for this compound.

Chromatographic Methods for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be valuable analytical tools.

GC is well-suited for the analysis of volatile and thermally stable compounds like many β-diketones. It could be used to determine the purity of a sample of this compound and to separate it from any reaction byproducts or starting materials.

HPLC is a versatile technique that can be used for both purity assessment and the separation of isomers. To separate the enantiomers of this compound, a chiral stationary phase (CSP) would be required. The choice of the specific chiral column and the mobile phase would be critical for achieving baseline separation of the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric excess (ee) of a chiral sample. However, no specific GC or HPLC methods for the analysis of this compound have been reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) in Diketone Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of β-diketones. However, the inherent keto-enol tautomerism of these compounds can present challenges, often leading to poor peak shapes and inadequate resolution on conventional stationary phases. researchgate.net To overcome these issues, specialized methodologies have been developed.

Research has demonstrated that mixed-mode stationary phase HPLC columns can yield excellent peak shapes for underivatized β-diketones. researchgate.net For instance, a mixed-mode reversed-phase strong anion exchange column can effectively separate these compounds. researchgate.net The selectivity in these columns is also influenced by the mobile phase composition, where solvents like methanol or acetonitrile are commonly used with water. nih.gov The choice of stationary phase is critical; while C18 columns are widely used, other phases like phenyl-hexyl have shown superior ability to separate closely related isomers. nih.govqub.ac.uk

Detailed research findings for the analysis of diketones and other carbonyl compounds often involve optimizing several parameters to achieve baseline separation and accurate quantification.

Table 1: Illustrative HPLC Parameters for β-Diketone Analysis

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Stationary Phase | Mixed-Mode (Reversed-Phase/Anion Exchange) or Phenyl-Hexyl | Overcomes poor peak shape from tautomerism and improves isomer separation. researchgate.netqub.ac.uk |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% TFA | Gradient elution allows for the separation of compounds with varying polarities. researchgate.netmdpi.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and separation efficiency. researchgate.net |

| Column Temperature | 40-55 °C | Higher temperatures can improve peak symmetry and reduce viscosity, enhancing resolution. researchgate.net |

| Detection | UV Absorbance (e.g., 280 nm or 365 nm) | Suitable for detecting the conjugated systems present in β-diketones and their derivatives. qub.ac.uk |

Gas Chromatography (GC) Coupled Techniques for Complex Mixture Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an exceptionally powerful tool for analyzing complex mixtures containing volatile or semi-volatile compounds like this compound. This technique offers high resolution and definitive compound identification. For vicinal diketones (VDKs), headspace GC is often employed, where the volatile compounds in the space above the sample are injected for analysis. chromatographyonline.com

The selection of the GC column's stationary phase is crucial for effective separation. Polysiloxane-based phases, sometimes grafted with functional groups like polycyclic phenyl groups, are designed to enhance selectivity for specific analytes, including substituted benzene isomers. researchgate.net Method development involves optimizing the temperature program to ensure the separation of all components in a mixture, from highly volatile to less volatile compounds. chromatographyonline.com In some cases, derivatization is performed to improve the thermal stability and chromatographic behavior of the analytes. researchgate.net

Table 2: Representative GC-MS Parameters for Diketone Analysis in a Complex Matrix

| Parameter | Condition | Rationale/Effect |

|---|---|---|

| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Ideal for volatile analytes, minimizing matrix interference. chromatographyonline.comnih.gov |

| Column | Capillary column with a specialized stationary phase (e.g., Carbowax or grafted polysiloxane) | The stationary phase's polarity is chosen to maximize separation of target analytes. chromatographyonline.comresearchgate.net |

| Carrier Gas | Helium or Nitrogen | Inert gases that carry the sample through the column without reacting. chromatographyonline.com |

| Temperature Program | Initial hold at a low temperature, followed by a ramp to a higher final temperature. | Allows for the sequential elution of compounds based on their boiling points, enabling separation. |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural information for definitive identification, while ECD is highly sensitive to electrophilic compounds. chromatographyonline.comnih.gov |

Spectroscopic Techniques for Mechanistic Interrogation

Transient Absorption Spectroscopy in Reaction Pathway Analysis

Transient Absorption (TA) Spectroscopy is a powerful pump-probe technique used to study ultrafast photochemical and photophysical events on timescales ranging from femtoseconds to milliseconds. nih.govnih.gov This method is exceptionally well-suited for mapping the reaction pathways of compounds like this compound following photoexcitation.

In a typical TA experiment, an ultrashort 'pump' laser pulse excites the molecule to a higher electronic state, initiating the reaction. nih.gov A time-delayed 'probe' pulse then passes through the sample, and its absorption is measured. By varying the delay time between the pump and probe pulses, a series of time-resolved difference absorption spectra (ΔA) are generated. dtic.mil These spectra reveal the formation and decay of short-lived species such as excited singlet and triplet states, radicals, and other reaction intermediates. nsf.govsemanticscholar.org

Positive signals in the ΔA spectrum correspond to the absorption of newly formed transient species, while negative signals (bleach) indicate the depletion of the ground-state reactant. nih.gov Analysis of the spectral evolution over time provides kinetic data on the rates of various steps in the reaction mechanism, such as intersystem crossing, internal conversion, and product formation. nih.govnih.gov For a β-diketone, TA spectroscopy could be used to directly observe the dynamics of photo-induced enolization, tracking the appearance of the enol intermediate and its subsequent decay back to the keto form or its conversion into a photoproduct. researchgate.net

Table 3: Information Derived from Transient Absorption Spectroscopy for a Hypothetical Photoreaction of this compound

| Observable | Information Gained | Example Interpretation |

|---|---|---|

| Ground-State Bleach | Depletion of the initial reactant. | A negative signal at the absorption maximum of the ground-state diketone confirms its excitation. |

| Excited-State Absorption (ESA) | Formation and lifetime of singlet or triplet excited states. | A broad positive absorption band appearing within femtoseconds and decaying over picoseconds could signify the S1 state. nih.gov |

| Intermediate Absorption | Formation and lifetime of transient chemical species (e.g., enol, radical). | A new, distinct absorption peak emerging on a picosecond to nanosecond timescale could correspond to the formation of a photo-enol intermediate. nih.gov |

| Product Formation | Appearance of the final, stable photoproduct. | A rising signal at the absorption wavelength of the product that does not decay on the experimental timescale indicates product formation. nih.gov |

| Kinetic Traces | Rates of individual reaction steps. | By fitting the rise and decay of specific absorption bands to exponential functions, rate constants for processes like excited-state decay and intermediate formation can be determined. dtic.mil |

Computational Chemistry and Theoretical Studies of 3 Phenylhexane 2,4 Dione

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure and properties of molecules. For β-diketones such as 3-phenylhexane-2,4-dione, DFT calculations are crucial for understanding their fundamental characteristics, particularly the keto-enol tautomerism. orientjchem.orgmdpi.com

Studies on the closely related compound, 3-phenyl-2,4-pentanedione (B1582117), using DFT methods like B3LYP with a 6-31+g(d) basis set, have provided significant insights into its tautomeric equilibrium. orientjchem.orgresearchgate.net These calculations have been performed in both the gaseous phase and in various solvents to explore the effect of the environment on the stability of the keto and enol forms. orientjchem.org

Research has shown that for 3-phenyl-2,4-pentanedione, the keto form is more stable than the enol form in the gas phase and in solvents of varying polarity, including cyclohexane, carbon tetrachloride, methanol, and water. orientjchem.orgresearchgate.net The energy difference between the two tautomers is influenced by the solvent, with polar solvents tending to stabilize the more polar keto tautomer. mdpi.comresearchgate.net This stabilization is attributed to factors like hydrogen bonding between the keto isomer and the solvent, which is less favorable for the enol form. researchgate.net DFT calculations can precisely quantify these energy differences.

| Medium | Energy Difference (Keto - Enol) (kcal/mol) |

|---|---|

| Gas Phase | -17.89 |

| Cyclohexane | -17.34 |

| Carbon Tetrachloride | -17.27 |

| Methanol | -16.55 |

| Water | -16.50 |

Furthermore, DFT calculations are used to optimize the molecular geometries of the different tautomers, providing detailed information on bond lengths and angles. researchgate.net This structural data helps to explain the relative stabilities observed. For instance, analysis of the optimized geometries can reveal the nature and strength of intramolecular hydrogen bonds in the enol form. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR) Through Computational Models

Computational models, particularly those based on DFT, are invaluable for predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govencyclopedia.pub These predictions are crucial for interpreting experimental data and confirming the structures of compounds like this compound and its tautomers.

Infrared (IR) Spectroscopy: Computational methods can calculate the harmonic vibrational frequencies of molecules. researchgate.net For β-diketones, these calculations help in assigning the characteristic vibrational bands observed in experimental IR spectra to specific molecular motions. For example, studies on various β-diketones have identified characteristic wavenumber ranges for the C=O stretching vibrations of the diketo and enol forms. nih.govmdpi.com

Diketo-form: Typically exhibits C=O stretching frequencies in the range of 1687–1790 cm⁻¹. nih.govmdpi.com

Enol-form: Shows C=O stretching frequencies between 1580–1640 cm⁻¹ and 1650–1700 cm⁻¹, depending on the specific enolic tautomer. nih.govmdpi.com

Calculating the IR spectra for the different tautomers of this compound would allow for a direct comparison with experimental spectra to determine the predominant form under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key technique for studying the tautomeric equilibrium in β-diketones because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for both species. nih.govmdpi.com Computational models can predict NMR chemical shifts and coupling constants. nih.gov A comparison between calculated and experimental chemical shifts can confirm the assignment of signals to specific tautomers and even help in determining their relative populations. mdpi.com Deuterium isotope effects on chemical shifts, which can also be modeled computationally, are another powerful tool for investigating tautomerism. mdpi.comnih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the tautomerization of this compound. By mapping the potential energy surface, these methods can identify the transition states that connect reactants and products, providing critical information about the reaction pathway and its energetic barriers. acs.orgmit.edursc.org

For the keto-enol tautomerism of the related 3-phenyl-2,4-pentanedione, DFT calculations have been used to model the intramolecular proton transfer mechanism. researchgate.net This process is proposed to occur through a four-membered ring transition state. researchgate.net The energy of this transition state determines the activation barrier for the tautomerization. Calculations have shown how this energy barrier is affected by the solvent environment. researchgate.net

| Medium | Activation Energy (kcal/mol) |

|---|---|

| Gas Phase | 30.61 |

| Cyclohexane | 30.82 |

| Carbon Tetrachloride | 30.84 |

| Methanol | 31.23 |

| Water | 31.26 |

Beyond simple tautomerization, computational modeling can investigate other potential reactions. For instance, the Norrish type II reaction, an intramolecular elimination common in ketones, can be studied by locating the relevant six-membered cyclic transition state and calculating the reaction's energy profile. scholarsresearchlibrary.com Such studies provide a detailed understanding of the factors controlling the reaction, including the stability of intermediates and the heights of energy barriers. scholarsresearchlibrary.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactant and product states on the potential energy surface. researchgate.netscholarsresearchlibrary.com

Conformational Analysis and Stereochemical Prediction of Diketone Derivatives

The flexibility of the alkyl and phenyl groups in this compound and its derivatives gives rise to multiple possible conformations (spatial arrangements of atoms). Conformational analysis, aided by computational methods, is essential for identifying the most stable conformers and understanding how the molecule's shape influences its properties and reactivity. researchgate.netwindows.net

DFT calculations are a primary tool for this analysis. By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For example, in a study of a flexible bis(β-diketonato) ligand, deprotonated 6-phenylhexane-2,4-dione (B8703670) was used as a model system for DFT calculations to evaluate conformational flexibility. The calculations revealed the energy barriers for rotation around the C-C bonds, indicating which conformations are easily interconverted.

For derivatives of this compound, substituents can introduce steric hindrance, which is the repulsion between atoms or groups that are in close proximity. researchgate.net This steric hindrance raises the energy of certain conformations, making them less stable. Computational models can quantify these steric effects and predict the most favored conformation.

Furthermore, if chiral centers are present in derivatives, computational methods can help predict the relative stability of different stereoisomers (diastereomers and enantiomers). This is crucial as different stereoisomers can have vastly different biological activities and chemical properties. NMR parameters, which are conformation-dependent, can be calculated for different potential stereoisomers and compared with experimental data to determine the correct structure. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While DFT calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into dynamic processes, intermolecular interactions, and the effects of the solvent. jlu.edu.cn MD simulations treat molecules as dynamic entities, calculating the forces between atoms and using Newton's laws of motion to simulate their movements. nih.gov

For a molecule like this compound in solution, MD simulations can reveal how solvent molecules arrange themselves around the solute. This "solvation shell" can significantly influence the solute's conformation and reactivity. MD studies can identify specific intermolecular interactions, such as hydrogen bonds between the diketone's oxygen atoms and protic solvent molecules. jlu.edu.cn

MD simulations are particularly useful for:

Studying Solvent Effects: They provide a more realistic model of the solvent environment than the continuum models often used in DFT. By simulating the explicit interactions between solute and solvent molecules, MD can offer a deeper understanding of how the solvent influences tautomeric equilibria and reaction rates. jlu.edu.cn

Investigating Intermolecular Interactions: In concentrated solutions or in the presence of other molecules (like biological macromolecules), MD can simulate the non-covalent interactions (van der Waals forces, hydrogen bonds, π-π stacking) that govern molecular association and complex formation. acs.org

Exploring Conformational Dynamics: MD simulations can show how the molecule flexes and changes its shape over time, providing a dynamic picture that complements the static view from conformational analysis. This is important for understanding how the molecule might interact with a receptor or catalyst. nih.gov

Applications of 3 Phenylhexane 2,4 Dione in Specialized Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the diketone moiety in 3-phenylhexane-2,4-dione makes it an important building block for constructing intricate organic structures. mdpi.comlkouniv.ac.in The presence of two carbonyl groups provides multiple reaction sites for forming new carbon-carbon and carbon-heteroatom bonds. This dual reactivity is fundamental to its utility in synthesizing complex molecular frameworks. mdpi.com

For instance, this compound can undergo condensation reactions with various reagents to form heterocyclic compounds, which are core structures in many biologically active molecules. The versatility of 1,3-diketones, in general, is well-established in organic synthesis for creating a wide array of complex structures. nih.gov

A related compound, 3-methyl-1-phenylhexane-2,4-dione, further illustrates the synthetic potential of this class of molecules. nih.gov The strategic placement of the phenyl and dione (B5365651) groups allows for controlled reactions to build molecular complexity.

Precursor for Advanced Materials Development

The unique chemical properties of this compound also lend themselves to the development of advanced materials with specific functionalities.

While specific research on the direct application of this compound in polymer and resin synthesis is not extensively documented in the provided results, the functional groups present in the molecule suggest its potential as a monomer or cross-linking agent. Diketones, in general, can participate in polymerization reactions. The reactivity of the carbonyl groups allows for the formation of polymeric chains. The phenyl group can influence the physical properties of the resulting polymer, such as thermal stability and mechanical strength.

A related compound, 4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione, is noted for its use in developing advanced materials with specific thermal and chemical resistance, highlighting the potential of phenyl-dione structures in materials science. evitachem.com

The development of materials with tailored optical and electrical properties is a significant area of research. While direct evidence for this compound is limited in the search results, analogous compounds are used in this field. For example, the structural motif of β-enamino diketones, which can be synthesized from diketones, has been explored for creating materials with photochromic properties. frontiersin.org The phenyl group in this compound can contribute to the electronic properties of such materials.

Synthetic Intermediate in Pharmaceutical Molecule Design and Development

The structural features of this compound make it a valuable intermediate in the synthesis of molecules with potential pharmaceutical applications.

The synthesis of large collections of structurally related compounds, known as chemical libraries, is a cornerstone of modern drug discovery. slideshare.net The 1,3-dicarbonyl moiety is a versatile scaffold for generating such libraries. nih.gov These libraries can then be screened for biological activity.

The synthesis of β-enamino diketones from various diketones, amines, and other components allows for the creation of diverse molecular scaffolds. frontiersin.org These scaffolds can be further modified to produce a wide range of compounds for biological testing.

Asymmetric synthesis, the creation of specific stereoisomers of a chiral molecule, is crucial in pharmacology as different enantiomers can have vastly different biological effects. researchgate.net The carbon atom between the two carbonyl groups in this compound is a prochiral center. This allows for the potential of stereoselective reactions to introduce chirality.

Enzymatic and catalytic methods are often employed for the asymmetric synthesis of chiral molecules. For instance, the PigD protein has been used to catalyze the synthesis of chiral diones like (R)-3-phenylhexane-2,5-dione. google.comgoogle.com Although this is a constitutional isomer of the subject compound, it demonstrates the principle of using biocatalysts to achieve high enantioselectivity in diketone synthesis. Chiral auxiliaries, such as those derived from camphor, have also been used to direct the stereochemical outcome of reactions involving ketones. researchgate.net

The reduction of 3-phenylhexane-3,4-dione can produce 3-phenylhexane-3,4-diol, which is noted as a chiral building block in asymmetric synthesis. lookchem.com This indicates the potential for derivatives of this compound to be used in creating stereochemically defined molecules.

Future Research Directions for 3 Phenylhexane 2,4 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis for β-diketones is the Claisen condensation, but future research aims to move beyond these traditional methods toward more innovative and sustainable alternatives. mdpi.combohrium.com The development of novel synthetic pathways for 3-Phenylhexane-2,4-dione will likely focus on improving efficiency, reducing environmental impact, and utilizing renewable resources.

Key research avenues include:

Microwave-Assisted Synthesis : This technique has been shown to produce high yields of β-diketone derivatives in significantly shorter reaction times compared to conventional methods. benthamdirect.com Applying microwave-assisted protocols to the synthesis of this compound could offer a more energy-efficient and rapid production method. benthamdirect.com

Biocatalysis and Natural Precursors : The use of enzymes or whole-cell systems presents a green alternative for producing β-diketones. Research into identifying or engineering enzymes for the specific synthesis of this compound is a promising direction. Furthermore, extracting β-diketone scaffolds from renewable biomass, such as wheat straw, using sustainable solvents offers a path to bio-derived chemical feedstocks. mdpi.comnih.gov

Advanced Chemical Methods : Exploration of newer synthetic strategies like the hydration of alkynones and decarboxylative coupling reactions could provide alternative routes that avoid the limitations of classical condensations. mdpi.comresearchgate.net Another innovative approach involves the electrochemical oxidative decarboxylation of malonic acid derivatives, which presents a reagent-free method for forming dione (B5365651) structures. ulb.ac.be

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis | Key References |

| Claisen Condensation | Traditional base-catalyzed reaction of a ketone with an ester. | Well-established and understood methodology. | mdpi.com, bohrium.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, energy efficiency. | benthamdirect.com |

| Catalytic Methods | Employment of biocatalysis, organocatalysis, or metal-based catalysis. | High selectivity, milder reaction conditions, potential for asymmetric synthesis. | mdpi.com, researchgate.net |

| Sustainable Extraction | Isolation of β-diketone structures from natural sources like wheat straw wax. | Use of renewable feedstocks, reduced reliance on petrochemicals. | nih.gov |

| Electrochemical Synthesis | Using electrical current to drive reactions, such as oxidative decarboxylation. | Avoids chemical oxidants, mild conditions, high efficiency. | ulb.ac.be |

Development of Highly Selective Catalytic Transformations

Future research will heavily emphasize the use of advanced catalysis to achieve precise chemical modifications of the this compound structure. The goal is to develop highly selective transformations that can functionalize specific positions on the molecule, opening pathways to novel derivatives with tailored properties.

Areas for future development include:

Regioselective Functionalization : Catalytic systems that enable the selective modification of the α-carbon or other positions on the diketone are highly desirable. bohrium.com The development of catalysts for direct C-H activation could allow for the functionalization of the hexane (B92381) backbone, offering a powerful tool for creating complex molecular architectures. google.com

Asymmetric Catalysis : For applications requiring chiral molecules, the development of enantioselective catalytic methods is crucial. Organocatalysis and photoredox catalysis have emerged as powerful strategies for creating chiral centers with high precision. rsc.org Applying these methods to this compound could yield enantiomerically pure products for specialized applications.

Mechanochemistry : The use of mechanical force (ball-milling) to drive chemical reactions is a burgeoning field in green chemistry. cardiff.ac.uk Developing mechanochemical protocols for the synthesis and transformation of this compound could eliminate the need for bulk solvents, reduce waste, and potentially enable reactions that are difficult to achieve in solution. cardiff.ac.uk

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials and processes. For this compound, advanced computational studies can provide deep insights into its structure, reactivity, and potential applications.

Future research in this area will likely focus on:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to model the tautomeric equilibrium between the keto and enol forms of this compound, which is critical to its reactivity and biological effects. researchgate.netacs.org DFT is also invaluable for elucidating reaction mechanisms, studying metal chelation, and predicting spectroscopic properties. acs.orgnih.govtandfonline.com

Quantitative Structure-Property Relationship (QSPR) : QSPR modeling can be employed to predict the physical, chemical, and biological properties of this compound and its derivatives. researchgate.net By correlating molecular descriptors with experimental data, these models can guide the rational design of new compounds with desired characteristics, such as enhanced solubility or specific biological activity, while also predicting potential toxicity. researchgate.net

Molecular Docking and Simulation : To explore potential pharmaceutical or biological applications, molecular docking studies can simulate the interaction of this compound with biological targets like proteins or enzymes. nih.govnih.gov These simulations can help identify potential mechanisms of action and guide the design of more potent and selective derivatives. acs.org

| Computational Method | Application for this compound | Research Goal | Key References |